molecular formula C19H18O2 B12712240 6,7,8,9-Tetrahydro-alpha-phenylnaphtho(2,1-b)furan-2-methanol CAS No. 117238-83-2

6,7,8,9-Tetrahydro-alpha-phenylnaphtho(2,1-b)furan-2-methanol

Cat. No.: B12712240
CAS No.: 117238-83-2
M. Wt: 278.3 g/mol
InChI Key: UOEHWISKCNLRGZ-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-alpha-phenylnaphtho(2,1-b)furan-2-methanol is a complex organic compound with a unique structure that combines elements of naphthalene, furan, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-alpha-phenylnaphtho(2,1-b)furan-2-methanol typically involves multi-step organic reactions. One common method includes the cyclodehydration of naphthoxy ketones catalyzed by montmorillonite under microwave irradiation . This method is efficient and yields the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Environmental considerations, such as green chemistry principles, are often integrated into industrial methods to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-alpha-phenylnaphtho(2,1-b)furan-2-methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce various hydrogenated derivatives .

Scientific Research Applications

6,7,8,9-Tetrahydro-alpha-phenylnaphtho(2,1-b)furan-2-methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydro-alpha-phenylnaphtho(2,1-b)furan-2-methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7,8,9-Tetrahydro-alpha-phenylnaphtho(2,1-b)furan-2-methanol is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties

Properties

CAS No.

117238-83-2

Molecular Formula

C19H18O2

Molecular Weight

278.3 g/mol

IUPAC Name

phenyl(6,7,8,9-tetrahydrobenzo[e][1]benzofuran-2-yl)methanol

InChI

InChI=1S/C19H18O2/c20-19(14-7-2-1-3-8-14)18-12-16-15-9-5-4-6-13(15)10-11-17(16)21-18/h1-3,7-8,10-12,19-20H,4-6,9H2

InChI Key

UOEHWISKCNLRGZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC3=C2C=C(O3)C(C4=CC=CC=C4)O

Origin of Product

United States

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